GPR17 Agonist Potency: SAR-Guided Selection of 6-Substituted Indoles
While direct EC50 data for 6-ethyl-1H-indole-2-carboxylic acid on GPR17 is not available, a comprehensive SAR study on related 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives provides strong class-level evidence for the functional importance of the 6-position. This study explicitly demonstrates that the 6-position accommodates large lipophilic residues, while substitutions at the 1-, 5-, or 7-positions are detrimental to activity [1]. This principle is validated by the data: a 6-phenoxy analog (compound 26) exhibited an EC50 of 270 nM, and a 4-fluoro-6-bromo analog (compound 33) demonstrated an EC50 of 27.9 nM, showcasing the potency achievable with 6-substitution [1].
| Evidence Dimension | GPR17 Agonist Potency |
|---|---|
| Target Compound Data | Not directly tested; inferred from class SAR |
| Comparator Or Baseline | 6-phenoxy analog (EC50 = 270 nM) and 4-fluoro-6-bromo analog (EC50 = 27.9 nM) from same chemical series |
| Quantified Difference | Not applicable for direct comparison; class-level inference |
| Conditions | In vitro GPR17 functional assay |
Why This Matters
This SAR evidence positions 6-ethyl-1H-indole-2-carboxylic acid as a strategic intermediate or probe for GPR17-targeted drug discovery, unlike 5- or 7-substituted isomers which are predicted to be inactive.
- [1] Baqi, Y., Pillaiyar, T., Abdelrahman, A., et al. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. J. Med. Chem. 2018, 61, 8136-8154. View Source
